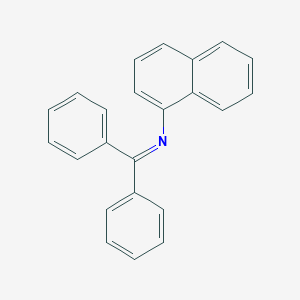
N-naphthalen-1-yl-1,1-diphenylmethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-naphthalen-1-yl-1,1-diphenylmethanimine is an organic compound with the molecular formula C23H17N It is known for its unique structure, which includes a naphthyl group attached to a diphenylmethaneimine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-naphthalen-1-yl-1,1-diphenylmethanimine can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with benzophenone in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as toluene or ethanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
N-naphthalen-1-yl-1,1-diphenylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyl ketones or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the naphthyl or phenyl rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthyl ketones, quinones.
Reduction: Amines, alcohols.
Substitution: Halogenated naphthyl or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-naphthalen-1-yl-1,1-diphenylmethanimine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of N-naphthalen-1-yl-1,1-diphenylmethanimine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-Naphthyl)ethylenediamine: Known for its use in the Griess test for nitrate and nitrite analysis.
1,8-Naphthalimide derivatives: Used in organic light-emitting diodes (OLEDs) and other electronic applications.
Uniqueness
N-naphthalen-1-yl-1,1-diphenylmethanimine stands out due to its unique combination of a naphthyl group and a diphenylmethaneimine moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C23H17N |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
N-naphthalen-1-yl-1,1-diphenylmethanimine |
InChI |
InChI=1S/C23H17N/c1-3-11-19(12-4-1)23(20-13-5-2-6-14-20)24-22-17-9-15-18-10-7-8-16-21(18)22/h1-17H |
InChI-Schlüssel |
YDOMVMMKZAJGFB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B324636.png)
![2-(4-chlorophenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B324637.png)
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2,2-diphenylacetamide](/img/structure/B324638.png)
![N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B324639.png)
![Ethyl 4-{4-[(4-fluoroanilino)sulfonyl]anilino}-4-oxo-2-butenoate](/img/structure/B324641.png)
![N'~1~,N'~4~-bis{[(1-bromonaphthalen-2-yl)oxy]acetyl}butanedihydrazide](/img/structure/B324643.png)
![2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE](/img/structure/B324645.png)
![1-{[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B324646.png)
![1-[(E)-[(2-ETHOXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B324648.png)
![N'-{[(1-bromo-2-naphthyl)oxy]acetyl}-3-chlorobenzohydrazide](/img/structure/B324649.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B324654.png)
![1-{[(1-Bromo-2-naphthyl)oxy]acetyl}azepane](/img/structure/B324656.png)
![2-({[(1-Bromo-2-naphthyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B324658.png)
![Methyl 2-({[(1-bromo-2-naphthyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B324659.png)
